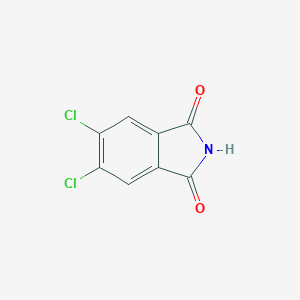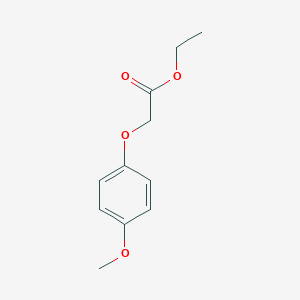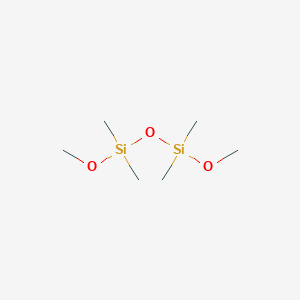
1,3-二甲氧基四甲基二硅氧烷
描述
Tetramethyl-1,3-dimethoxydisiloxane is a compound that falls within the broader category of organosilicon compounds, specifically disiloxanes, which are characterized by the presence of a Si-O-Si linkage. These compounds are of interest due to their unique physical and chemical properties and their potential applications in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of tetramethyl-1,3-dimethoxydisiloxane-related compounds can involve different starting materials and reaction pathways. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene from 1,4-dilithiotetraphenylbutadiene and 1,2-dichlorotetramethyldisilane has been described, highlighting the reactivity of disiloxane bonds under specific conditions . Additionally, the synthesis of related disiloxanes with various substituents has been achieved through hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane .
Molecular Structure Analysis
The molecular structure of disiloxane compounds has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by these methods . The molecular mechanics and semiempirical methods have been used to compare modeled and X-ray structures, providing insights into bond lengths, bond angles, and dihedral angles .
Chemical Reactions Analysis
Disiloxanes can undergo various chemical reactions, including oxidation and reactions with singlet oxygen. The Si-Si bond in disiloxanes can be readily oxidized, as demonstrated in the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, where a peroxy radical acts as an intermediate . The reactivity of these compounds can be influenced by the presence of substituents, which can either facilitate or hinder specific reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of disiloxanes are influenced by their molecular structure. For instance, disiloxanediols have been found to be soluble in common organic solvents and exhibit high thermal stability, allowing for sublimation without decomposition . The dimeric nature of certain disiloxanes, such as tetramethyl-1,3-bis(trimethylsiloxy)distannoxane, has been confirmed in solution through NMR spectroscopy, and the strength of the tin-oxygen coordinate bond has been estimated . The stability of supramolecular structures formed by disiloxane-containing compounds has also been studied using ATR-FTIR, revealing insights into their behavior in solution and with temperature changes .
科学研究应用
- Summary of the Application : Tetramethyl-1,3-dimethoxydisiloxane is used in the synthesis of a type of polymer known as Polymer of Intrinsic Microporosity (PIM-1) . PIM-1 has generated significant interest for membrane separations and other applications since their initial discovery .
- Methods of Application : The synthesis of PIM-1 is reported from step-growth polymerizations of 5,5 ′,6,6 ′-tetrahydroxy-3,3,3 ′,3 ′-tetramethyl-1,1 ′-spirobisindane with the commercially cheaper monomer, tetrachloroterephthalonitrile . Nitrogen-purged polymerizations (100−160 C) were quenched after a monitored increase in viscosity .
- Results or Outcomes : A significant proportion of the apparent surface area (up to 200 m2 g− 1) associated with PIM-1 can be attributable to whether its contorted polymer chains in fact link to form cyclic or other nonlinear structures . Membranes cast from solutions of polymer samples containing higher branching and network contents exhibited higher gas pair selectivities (CO2/CH4 and CO2/N2), above the Robeson 2008 upper bound .
安全和危害
未来方向
属性
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINWJBZPLWKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334053 | |
| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl-1,3-dimethoxydisiloxane | |
CAS RN |
18187-24-1 | |
| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxytetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



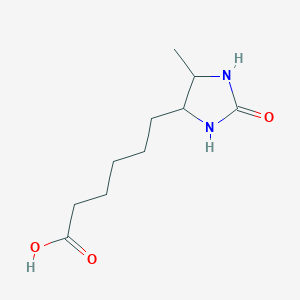
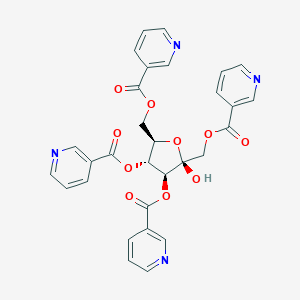
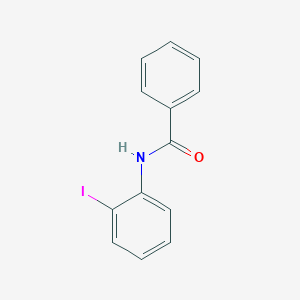
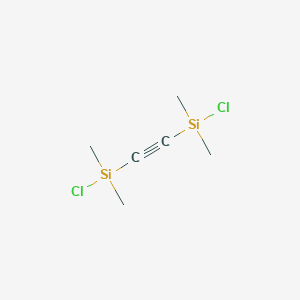
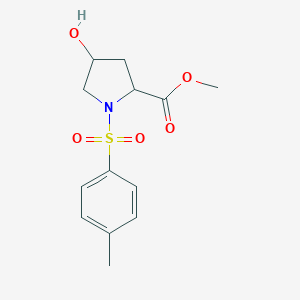
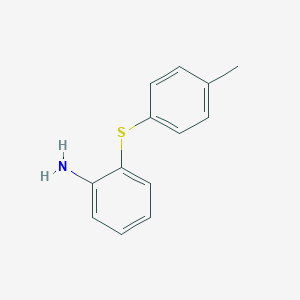

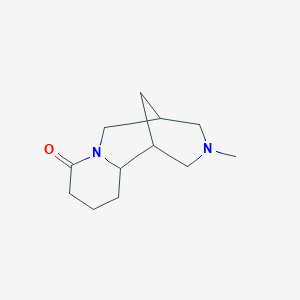
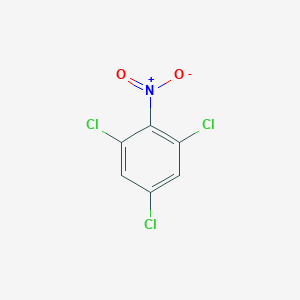
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
